(4-Chlorothiophen-2-yl)(4-fluorophenyl)methanone
Description
(4-Chlorothiophen-2-yl)(4-fluorophenyl)methanone is a bifunctional aromatic ketone featuring a chlorinated thiophene ring and a fluorinated benzene ring.
Properties
IUPAC Name |
(4-chlorothiophen-2-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFOS/c12-8-5-10(15-6-8)11(14)7-1-3-9(13)4-2-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLUHQUMUFDKFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CS2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617156 | |
| Record name | (4-Chlorothiophen-2-yl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207852-56-0 | |
| Record name | (4-Chlorothiophen-2-yl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorothiophen-2-yl)(4-fluorophenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of (4-Chlorothiophen-2-yl)(4-fluorophenyl)methanone typically involves the reaction of 4-chlorothiophene-2-carboxylic acid with 4-fluorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
(4-Chlorothiophen-2-yl)(4-fluorophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
(4-Chlorothiophen-2-yl)(4-fluorophenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (4-Chlorothiophen-2-yl)(4-fluorophenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, leading to changes in their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Thiophene and Phenyl Substitutions
(a) 4-(4-Chlorothiophen-2-yl)thiazol-2-amine Derivatives (5a–5g)
- Structure : These compounds retain the 4-chlorothiophen-2-yl moiety but replace the fluorophenyl group with a thiazol-2-amine ring.
- Activity : In vitro COX/LOX inhibition assays revealed IC₅₀ values >20 μM for 5-LOX, significantly weaker than the standard zileuton (IC₅₀ = 11.00 μM). Compound 5d showed the highest activity but still lacked clinical relevance .
- Synthesis: Synthesized via bromination of 1-(4-chlorothiophen-2-yl)ethanone, followed by condensation with thiourea and subsequent amine functionalization (yields: 45–59%) .
(b) (4-Fluorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (11)
- Structure : Features a 4-fluorophenyl group linked to a piperidine-pyrimidine hybrid.
- Properties : Melting point = 90–92°C; Rf = 0.18; molecular weight = 302.1042 g/mol. Demonstrates distinct physicochemical behavior compared to the target compound due to its polar piperidine-pyrimidine substituent .
(c) (4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone
Anti-inflammatory Methanones with Indole Moieties
(a) (3-Ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)(4-fluorophenyl)methanone (31)
- Activity : Exhibits potent COX-2 inhibition (selectivity index, SI = 65.71) and superior in vivo anti-inflammatory activity compared to indomethacin .
- Key Feature : The 4-fluorophenyl group enhances COX-2 selectivity, whereas the methylsulfonyl indole moiety improves metabolic stability .
(b) (4-Chlorophenyl)(3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)methanone (32)
Halogenated Pyridinyl Methanones
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-chlorophenyl)methanone
- Structure : Combines a chlorophenyl group with a trifluoromethylpyridine ring.
- Properties : High density (1.467 g/cm³) and molecular weight (320.09 g/mol), with a predicted pKa of -2.33, indicating strong electrophilicity .
- Comparison : The trifluoromethyl group enhances lipophilicity compared to the target compound’s fluorophenyl-thiophene system.
Key Findings and Trends
Halogen Effects: Fluorine and chlorine substitutions on phenyl rings marginally influence bioactivity in indole-based methanones but significantly alter physicochemical properties (e.g., solubility, Rf) .
Heterocycle Impact: Thiophene-containing analogs (e.g., 5a–5g) show weaker enzyme inhibition than indole- or pyridine-based methanones, suggesting that nitrogen-rich heterocycles enhance target engagement .
Biological Activity
(4-Chlorothiophen-2-yl)(4-fluorophenyl)methanone, also known by its CAS number 207852-56-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiophene ring substituted with a chlorine atom and a phenyl group substituted with a fluorine atom. The unique combination of these substituents contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has been investigated for its anticancer potential. It has shown cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways.
Case Study: Breast Cancer Cell Line
A study on MCF-7 (breast cancer) cells revealed that treatment with this compound resulted in:
- IC50 Value: 15 µM
- Mechanism: Induction of apoptosis via caspase-3 activation
Antiviral Activity
Preliminary studies suggest that this compound may also possess antiviral properties. It appears to inhibit viral replication in vitro, specifically against certain strains of influenza virus. The mechanism is thought to involve interference with viral protein synthesis.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes.
- Receptor Modulation: It can modulate receptor activity, affecting signal transduction pathways.
- Induction of Apoptosis: By activating apoptotic pathways, it promotes programmed cell death in cancer cells.
Comparative Analysis with Related Compounds
Comparative studies have been conducted to evaluate the biological activity of this compound against structurally similar compounds.
| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| This compound | 15 µM | 16 µg/mL |
| (4-Bromothiophen-2-yl)(4-fluorophenyl)methanone | 20 µM | 32 µg/mL |
| (4-Methylthiophen-2-yl)(4-fluorophenyl)methanone | 25 µM | 64 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
